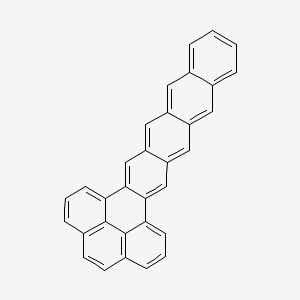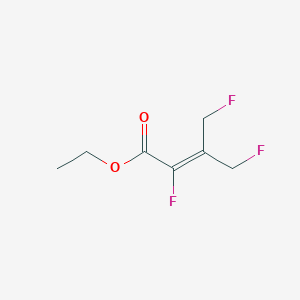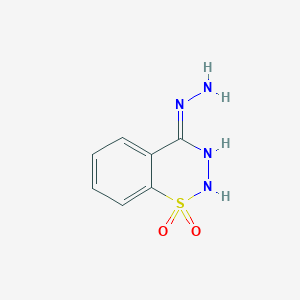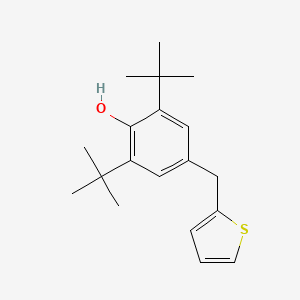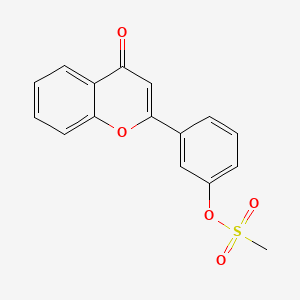
3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate: is a chemical compound with a unique structure that combines a chromenone moiety with a phenyl group linked via a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate typically involves the reaction of 3-(4-oxochromen-2-yl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(4-oxochromen-2-yl)phenol+methanesulfonyl chloride→[3-(4-oxochromen-2-yl)phenyl] methanesulfonate
Industrial Production Methods
Industrial production of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Supercritical fluid technology can also be employed to enhance the reaction rate and improve the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the chromenone can yield hydroxychromenes.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydroxychromenes.
Substitution: Corresponding amines or thiol derivatives.
Aplicaciones Científicas De Investigación
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-oxochromen-2-yl)phenyl] acetate
- [3-(4-oxochromen-2-yl)phenyl] benzoate
- [3-(4-oxochromen-2-yl)phenyl] tosylate
Uniqueness
Compared to its analogs, [3-(4-oxochromen-2-yl)phenyl] methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications or solubility characteristics .
Propiedades
Número CAS |
849-64-9 |
|---|---|
Fórmula molecular |
C16H12O5S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C16H12O5S/c1-22(18,19)21-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)20-16/h2-10H,1H3 |
Clave InChI |
SQPVHYUANGPFFY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
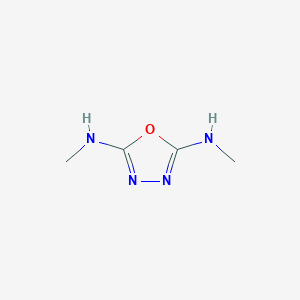
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
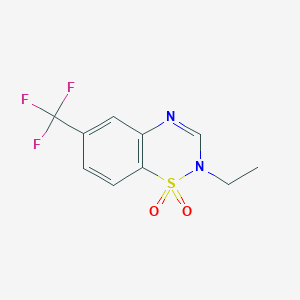
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
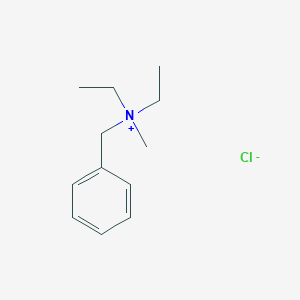

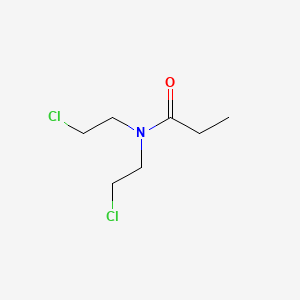
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
